molecular formula C8H13N3 B13570131 (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13570131
M. Wt: 151.21 g/mol
InChI Key: VNDVTKJJEMAKLP-UHFFFAOYSA-N
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Description

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds with different functional groups .

Mechanism of Action

The mechanism of action of (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the cyclopropyl group in (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine imparts unique steric and electronic properties, which can enhance its binding affinity to certain molecular targets and improve its stability under various conditions. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(1-cyclopropyl-3-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H13N3/c1-6-7(4-9)5-11(10-6)8-2-3-8/h5,8H,2-4,9H2,1H3

InChI Key

VNDVTKJJEMAKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C2CC2

Origin of Product

United States

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